Boc-Asp(OBzl)-OSu

Catalog No.
S764642
CAS No.
13798-75-9
M.F
C20H24N2O8
M. Wt
420.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Asp(OBzl)-OSu

CAS Number

13798-75-9

Product Name

Boc-Asp(OBzl)-OSu

IUPAC Name

4-O-benzyl 1-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate

Molecular Formula

C20H24N2O8

Molecular Weight

420.4 g/mol

InChI

InChI=1S/C20H24N2O8/c1-20(2,3)29-19(27)21-14(18(26)30-22-15(23)9-10-16(22)24)11-17(25)28-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,21,27)/t14-/m0/s1

InChI Key

KEULITJLZYZYPU-AWEZNQCLSA-N

SMILES

CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O

Synonyms

Boc-Asp(OBzl)-OSu;13798-75-9;(S)-4-Benzyl1-(2,5-dioxopyrrolidin-1-yl)2-((tert-butoxycarbonyl)amino)succinate;Boc-L-asparticacid4-benzyl1-(hydro-xysuccinimide)ester;Boc-L-asparticacid4-benzyl1-(hydroxysuccinimide)ester;AmbotzBAA5470;PubChem20974;15069_ALDRICH;15069_FLUKA;MolPort-003-926-627;CB-326;ZINC71788004;AKOS016014414;AK129314;KB-48319;ST24036179;X5802;K-4460;Boc-L-asparticacida-N-hydroxysuccinimideester;N-(tert-Butoxycarbonyl)-L-asparticacid1-succinimidyl4-benzylester;L-Asparticacid,N-[(1,1-dimethylethoxy)carbonyl]-,1-(2,5-dioxo-1-pyrrolidinyl)4-(phenylmethyl)ester

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)OCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O

Peptide Chain Elongation:

  • Boc-Asp(OBzl)-OSu functions as a protected amino acid building block. The "Boc" group (tert-butyloxycarbonyl) safeguards the N-terminus of the aspartic acid residue, while the "OBzl" group (benzyl ester) shields the side chain's carboxylic acid.
  • The succinimide ester (OSu) moiety acts as a highly reactive group, enabling formation of an amide bond with the free amino group of another peptide or amino acid. This facilitates the sequential addition of amino acids to create the desired peptide chain.

Solid-Phase Peptide Synthesis (SPPS):

  • Boc-Asp(OBzl)-OSu is extensively employed in SPPS, a widely used technique for automated peptide synthesis. The peptide is constructed on a solid support, with each amino acid residue incorporated one by one.
  • Boc-Asp(OBzl)-OSu's reactive nature allows for efficient coupling to the growing peptide chain on the solid support. The benzyl ester group offers temporary protection for the aspartic acid side chain, preventing unwanted side reactions during chain elongation.

Advantages of Boc-Asp(OBzl)-OSu:

  • Compared to other aspartic acid derivatives, Boc-Asp(OBzl)-OSu exhibits superior stability and coupling efficiency in SPPS.
  • The benzyl ester group can be selectively cleaved under mild conditions, leaving the aspartic acid side chain intact. This enables further manipulation of the peptide if required.

Research Applications:

  • Boc-Asp(OBzl)-OSu is a vital tool for synthesizing a vast array of peptides, including those with therapeutic potential, diagnostic agents, and research probes.
  • Scientists utilize it to study protein-protein interactions, enzyme function, and develop novel drugs.

Boc-Asp(OBzl)-OSu, also known as Boc-L-aspartic acid 4-benzyl 1-(hydroxysuccinimide) ester, is a synthetic building block commonly used in peptide synthesis []. It belongs to a class of compounds called N-protected amino acid activated esters. The "Boc" refers to the tert-butyloxycarbonyl protecting group, which safeguards the aspartic acid's N-terminus during peptide chain assembly. "OBzl" denotes the benzyl ester protecting the side chain carboxyl group of aspartic acid. Finally, "OSu" represents the N-hydroxysuccinimide (NHS) ester moiety, which acts as an activated leaving group for efficient peptide bond formation.

The significance of Boc-Asp(OBzl)-OSu lies in its role as a versatile reagent for constructing peptides containing aspartic acid residues. The protected functionalities ensure chemoselective reactions during peptide synthesis, allowing for the creation of complex and defined peptide sequences.


Molecular Structure Analysis

Boc-Asp(OBzl)-OSu possesses a unique structure with several key features (Figure 1):

  • Central Aspartic Acid Core

    The core structure consists of L-aspartic acid, an essential amino acid containing an amino group (NH2), a carboxylic acid group (COOH), and a side chain with another carboxylic acid group.

  • Protecting Groups

    The N-terminus is protected by a bulky tert-butyloxycarbonyl (Boc) group, preventing unwanted reactions at this position during peptide synthesis []. Additionally, the side chain's carboxylic acid is shielded by a benzyl (OBzl) ester group to maintain its reactivity for specific peptide bond formation.

  • Activated NHS Ester

    The C-terminus is linked to an N-hydroxysuccinimide (NHS) ester, a highly reactive leaving group. This NHS ester readily reacts with the free amine group of another amino acid or peptide, forming a stable peptide bond.


Chemical Reactions Analysis

Boc-Asp(OBzl)-OSu participates in several key reactions during peptide synthesis:

Peptide Bond Formation:

The primary reaction involves the NHS ester moiety of Boc-Asp(OBzl)-OSu reacting with the free amino group of another amino acid or peptide chain (Figure 2). The NHS ester departs as N-hydroxysuccinimide, leaving a new peptide bond between the incoming amino acid and the aspartic acid residue. This reaction is highly chemoselective due to the protected functionalities, allowing for the formation of specific peptide sequences.

(Boc-Asp(OBzl)-OSu) + H2N-R → Boc-Asp(OBzl)-R + NHS (where R represents another amino acid or peptide chain)

Deprotection:

Following peptide chain assembly, the protecting groups are removed to yield the final peptide product. Cleavage of the Boc group is typically achieved using acidic conditions, while the benzyl ester can be removed using various methods, such as hydrogenolysis or specific cleavage reagents.

Physical and Chemical Properties

  • Molecular Formula: C20H24N2O8 []
  • Molecular Weight: 420.4 g/mol []
  • CAS Number: 13798-75-9 []
  • Appearance: White to off-white crystalline powder
  • Melting Point: Not readily available
  • Boiling Point: Not readily available (likely decomposes before boiling)
  • Solubility: Soluble in dichloromethane, dimethylformamide (DMF), and other organic solvents; poorly soluble in water
  • Stability: Light and moisture sensitive; store at -20°C or below

XLogP3

1.3

Dates

Modify: 2023-08-15

Explore Compound Types